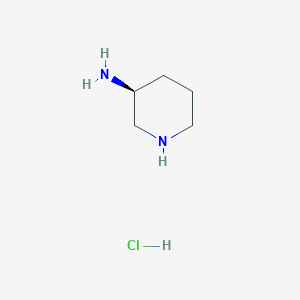

(R)-Piperidin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

(3S)-piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1 |

InChI Key |

ITYKBOIQLYMDTI-JEDNCBNOSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)N.Cl |

Canonical SMILES |

C1CC(CNC1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-Piperidin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidin-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in a range of biologically active molecules, most notably as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These inhibitors, such as Alogliptin and Linagliptin, are a class of oral hypoglycemic agents used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, offering detailed data, experimental protocols, and relevant biological context to support research and development activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, formulation, and biological assays. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 173.08 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 190-195 °C | [2] |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H₂O | [2] |

Table 2: Predicted Acid Dissociation Constants (pKa)

| Amine Group | Predicted pKa | Reference(s) |

| Piperidine ring amine | ~11.22 (for piperidine) | [3] |

| 3-amino group | ~10.49 | [2] |

Table 3: Solubility Profile

Note: Quantitative solubility data is limited. The descriptive terms are based on available information.

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble / Partly miscible | [4] |

| Methanol | Slightly soluble | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble (for the Boc-protected analog) | [4] |

Biological Context: Role in DPP-IV Inhibition

(R)-Piperidin-3-amine is a critical pharmacophore for a class of drugs that inhibit Dipeptidyl Peptidase-4 (DPP-IV). DPP-IV is a transmembrane glycoprotein that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the active levels of these incretins are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

Below is a diagram illustrating the signaling pathway of DPP-IV and the mechanism of its inhibitors.

Caption: DPP-IV signaling and inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections outline methodologies for key experiments related to the basic properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of the two amine groups in this compound.

Caption: Workflow for pKa determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare a solution of this compound in degassed, deionized water at a concentration of approximately 10 mM. Accurately weigh the compound and record the mass.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Begin stirring the solution at a constant rate.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points (inflection points).

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid (the dihydrochloride salt), two pKa values will be determined.

-

Determination of Aqueous Solubility by UV/Vis Spectrophotometry

This protocol outlines a method to quantify the aqueous solubility of this compound using UV/Vis spectrophotometry. This method is suitable for compounds that possess a chromophore or can be derivatized to absorb UV/Vis light. As piperidine itself has weak UV absorbance, derivatization may be necessary for enhanced sensitivity.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

If derivatization is required for UV absorbance, treat all standard solutions and samples with the derivatizing agent under consistent conditions.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the suspension to settle.

-

Filter a portion of the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the clear filtrate with water to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the aqueous solubility of the compound.

-

Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the compound and its degradation products, ensuring the purity and stability of the active pharmaceutical ingredient (API).

Caption: Workflow for stability-indicating HPLC method.

Forced Degradation Protocol:

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the compound (in solution and as a solid) to UV and visible light as per ICH guidelines.

HPLC Method Development (A General Approach for a Chiral Amine):

-

Column: A chiral stationary phase (CSP) column is often required to separate the (R)- and potential (S)-enantiomer. For achiral degradation products, a standard C18 column may be suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The pH of the buffer can be adjusted to optimize the peak shape of the basic analytes. For chiral separations, polar organic or normal-phase mobile phases may be necessary depending on the column.

-

Detection: UV detection is typically used. If the compound has a weak chromophore, a derivatization step or an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be employed.

-

Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]

Conclusion

This compound is a fundamentally important building block in modern drug discovery, particularly in the development of treatments for type 2 diabetes. This technical guide has provided a consolidated resource on its core basic properties, including available physicochemical data and detailed experimental protocols for their determination. The inclusion of the biological context and workflows for key analytical procedures aims to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their scientific endeavors. Further experimental determination of the pKa and a comprehensive, quantitative solubility profile will be valuable additions to the scientific literature on this compound.

References

- 1. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINOPIPERIDINE CAS#: 54012-73-6 [chemicalbook.com]

- 3. uregina.ca [uregina.ca]

- 4. Cas 625471-18-3,(S)-3-Amino-1-N-Boc-piperidine | lookchem [lookchem.com]

- 5. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]

- 6. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]

- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Aminopiperidine Dihydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of the pivotal chiral intermediate, (R)-3-Aminopiperidine Dihydrochloride, in modern pharmaceutical development.

Introduction

(R)-3-Aminopiperidine dihydrochloride is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3][4] Its stereospecific structure is paramount in the development of targeted therapies, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes.[2][3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its role in the development of key pharmaceuticals.

Chemical Structure and Properties

(R)-3-Aminopiperidine dihydrochloride is the dihydrochloride salt of the (R)-enantiomer of 3-aminopiperidine. The piperidine ring in the (R) configuration is crucial for its specific interaction with target enzymes in drug applications.

Chemical Identifiers:

-

Molecular Formula: C₅H₁₂N₂ · 2HCl

-

Molecular Weight: 173.08 g/mol [7]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][9] |

| Melting Point | 190-195 °C | [9] |

| Solubility | Highly soluble in water and polar solvents. Slightly soluble in Methanol. | [1][9] |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H₂O | |

| Purity | ≥98.0% (GC) |

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

The enantioselective synthesis of (R)-3-aminopiperidine is a key step in its production. Several methods have been developed, including chemical synthesis and biocatalytic approaches.

Experimental Protocol 1: Chemical Synthesis via Reduction

One common method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.[10]

Materials:

-

(R)-3-aminopiperidin-2-one hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, a solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF is prepared.

-

The solution is cooled to a temperature between 10°C and 45°C.

-

A solution of lithium aluminum hydride in THF is slowly added to the reaction mixture, maintaining the temperature within the specified range.

-

After the addition is complete, the reaction mixture is heated to a temperature between 45°C and 70°C and stirred for a sufficient time to complete the reduction to (R)-3-aminopiperidine.

-

Upon completion, the reaction is carefully quenched.

-

The resulting (R)-3-aminopiperidine is then treated with concentrated hydrochloric acid to form the dihydrochloride salt.

-

The precipitated (R)-3-aminopiperidine dihydrochloride is isolated by filtration, washed with a suitable solvent, and dried under vacuum.[10]

Experimental Protocol 2: Biocatalytic Synthesis using Transaminase

An alternative, greener approach utilizes a transaminase enzyme for the asymmetric amination of a prochiral ketone.

Materials:

-

1-Boc-3-piperidone

-

Transaminase enzyme (e.g., from Mycobacterium vanbaalenii)

-

Amine donor (e.g., isopropylamine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Ethanol (EtOH)

-

Acetyl chloride

Procedure:

-

In a buffered aqueous solution, 1-Boc-3-piperidone is mixed with the transaminase enzyme, isopropylamine, and PLP.

-

The reaction mixture is incubated under controlled temperature and pH until the conversion to (R)-1-Boc-3-aminopiperidine is complete.

-

The product is extracted from the reaction mixture using an organic solvent.

-

The protected amine, (R)-1-Boc-3-aminopiperidine, is then deprotected and converted to the dihydrochloride salt.

-

This is achieved by dissolving the (R)-1-Boc-3-aminopiperidine in ethanol and adding a solution of acetyl chloride in ethanol at 0°C.

-

The precipitated (R)-3-aminopiperidine dihydrochloride is collected by filtration, washed with cold ethanol, and dried.[2]

Application in Drug Development: Synthesis of Alogliptin

(R)-3-Aminopiperidine dihydrochloride is a key intermediate in the synthesis of the DPP-4 inhibitor, Alogliptin.[3][4][11]

Experimental Workflow: Alogliptin Synthesis

Caption: Workflow for the synthesis of Alogliptin.

Experimental Protocol:

-

The starting material, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is dissolved in a suitable solvent such as methanol.

-

(R)-3-Aminopiperidine dihydrochloride is added to the solution, followed by a base, for instance, sodium bicarbonate, to neutralize the hydrochloride and facilitate the reaction.

-

The reaction mixture is stirred, typically at an elevated temperature, to promote the nucleophilic aromatic substitution reaction.

-

Upon completion, the reaction mixture is worked up to isolate the Alogliptin free base.

-

The crude product can then be purified by recrystallization or chromatography.

Role in Signaling Pathways: DPP-4 Inhibition

Alogliptin, synthesized from (R)-3-aminopiperidine dihydrochloride, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5]

Mechanism of Action: Under normal physiological conditions, incretins are released from the gut after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[12] They also suppress glucagon release from pancreatic α-cells. The enzyme DPP-4 rapidly degrades these incretins, limiting their duration of action.[12][13]

By inhibiting DPP-4, Alogliptin increases the circulating levels of active incretins.[5][12][13][14] This leads to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, ultimately resulting in improved glycemic control in patients with type 2 diabetes.

DPP-4 Signaling Pathway

Caption: The DPP-4 signaling pathway and the mechanism of Alogliptin.

Conclusion

(R)-3-Aminopiperidine dihydrochloride is a fundamentally important chiral intermediate in the pharmaceutical industry. Its precise stereochemistry is essential for the efficacy of drugs like Alogliptin and Linagliptin. A thorough understanding of its synthesis, properties, and role in the mechanism of action of the final API is crucial for researchers and professionals in drug development and manufacturing. The development of efficient and enantioselective synthetic routes for this compound continues to be an area of active research, aiming to improve yields, reduce costs, and enhance the sustainability of the manufacturing process.

References

- 1. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. (R)-3-Aminopiperidine Dihydrochloride | LGC Standards [lgcstandards.com]

- 7. (R)-(−)-3-Aminopiperidine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-3-Aminopiperidine dihydrochloride|lookchem [lookchem.com]

- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 12. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]

- 13. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 14. medschool.co [medschool.co]

An In-depth Technical Guide to (R)-Piperidin-3-amine hydrochloride (CAS: 334618-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Piperidin-3-amine hydrochloride, a key chiral intermediate in modern pharmaceutical synthesis. The document details its physicochemical properties, outlines established synthesis and analytical protocols, and discusses its primary application in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white or tan crystalline solid.[1][2][3][4] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature.[1][2][5] The compound is soluble in water, slightly soluble in methanol, and partially soluble in dichloromethane and isopropyl alcohol.[1][2][6]

Quantitative physicochemical data is summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 334618-23-4 | [7] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][6][8] |

| Molecular Weight | 173.08 g/mol | [8][9] |

| Appearance | White to tan powder/solid | [1][2][4] |

| Melting Point | 190-195 °C / 205-209 °C | [1][4][6][7] |

| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | [6][7] |

| Flash Point | 100.1 °C (Estimated) | [6][7] |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H₂O | [5][9] |

| Purity (Typical) | ≥97.0% / ≥98.0% (GC) | [1][9] |

| Solubility | Soluble in Water; Slightly in Methanol | [1][2][6] |

| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N | [8] |

Synthesis Protocols

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical manufacturing. Several routes have been established, including chiral resolution of a racemic mixture and asymmetric synthesis from a chiral precursor. Below are detailed protocols for two common methods.

Method 1: Chiral Resolution of Racemic 3-Piperidinamide

This method involves the resolution of a racemic precursor using a chiral resolving agent, D-mandelic acid, followed by further chemical transformations.[2]

Step A: Formation of (R)-3-Piperidinamide D-mandelic acid salt

-

Add 51.0 g of D-mandelic acid and 29.0 g of racemic 3-piperidine amide to a 500 mL reaction flask.[2]

-

Add 80 mL of methyl tert-butyl ether and 80 mL of isopropanol to the flask.[2]

-

Heat the mixture to 70°C and maintain the reaction for 6 hours.[2]

-

Allow the reaction to cool naturally to 20°C and stir at this temperature for 3 hours, during which a significant amount of solid will precipitate.[2]

-

Collect the solid precipitate by suction filtration and dry it under reduced pressure to yield (R)-3-piperidine amide D-mandelic acid organic salt (approx. 26.7 g, 42% yield).[2]

Step B: Pivaloyl Protection

-

In a 250 mL flask, combine 12.7 g of the D-mandelic acid salt from Step A and 13 g of sodium carbonate.[2]

-

Add a mixed solvent of 25 mL ethanol and 30 mL water. Stir for 20 minutes.[2]

-

Add 7.0 g of pivaloyl chloride and allow the reaction to proceed at 10°C for 8 hours.[2]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Perform extraction, drying, and concentration to yield (R)-N-pivaloyl-3-piperidine amide.

Step C: Hofmann Rearrangement

-

Enable the (R)-N-pivaloyl-3-piperidine amide from Step B to react in a sodium hypochlorite solution to prepare (R)-N-pivaloyl-3-amino piperidine.

Step D: Deprotection and Salt Formation

-

Add 6.8 g of (R)-N-pivaloyl-3-amino piperidine to a 250 mL reaction flask.[10]

-

Add a mixed solution of 20 mL of 30% hydrochloric acid and 40 mL of ethanol.[10]

-

Heat the mixture to 65°C and react for 8 hours.[10]

-

Cool the reaction naturally to 20°C and stir for 1 hour to precipitate the product.[10]

-

Collect the solid via suction filtration and dry under reduced pressure to obtain (R)-3-aminopiperidine hydrochloride (approx. 5.8 g, 91.5% yield).[10]

Method 2: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This asymmetric synthesis route utilizes a chiral starting material and involves a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[11][12]

General Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water, liberating extremely flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen) in an efficient fume hood.[9][13]

-

Flush an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with dry nitrogen.

-

Charge the flask with a suspension of approximately 1.6 equivalents of lithium aluminum hydride in dry tetrahydrofuran (THF).[11]

-

Cool the suspension to ~10°C using an ice bath.

-

Slowly add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in dry THF to the LiAlH₄ suspension, maintaining the temperature between 10°C and 45°C.[12]

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 58-60°C) for a sufficient time to form (R)-3-aminopiperidine.[11]

-

Cool the reaction mixture again in an ice bath.

-

Quench the reaction carefully by the sequential, dropwise addition of:

-

Water (e.g., 'x' mL, where x is the grams of LiAlH₄ used).

-

15% aqueous sodium hydroxide solution ('x' mL).

-

Water ('3x' mL).[13] This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate.

-

-

Stir the resulting mixture for 30 minutes, then filter off the white inorganic salts.

-

Wash the filter cake with additional THF or ethyl ether.

-

Combine the organic filtrates, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-aminopiperidine.

-

Admix the crude product with concentrated hydrochloric acid under appropriate conditions to precipitate the final product, (R)-3-aminopiperidine dihydrochloride.[11][12]

References

- 1. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Regulation of glucose homeostasis by GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 8. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]

- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 12. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

(R)-(-)-3-Aminopiperidine Dihydrochloride: A Comprehensive Technical Guide

(R)-(-)-3-Aminopiperidine dihydrochloride is a chiral piperidine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature makes it an invaluable intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs where stereochemistry is crucial for biological activity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

(R)-(-)-3-Aminopiperidine dihydrochloride is a white to off-white crystalline powder. The most commonly cited molecular weight for this compound is 173.08 g/mol [1][2][3]. It is the dihydrochloride salt form of (R)-3-aminopiperidine.

Physicochemical and Quality Specifications

The following tables summarize the key physicochemical properties and quality specifications for (R)-(-)-3-Aminopiperidine dihydrochloride, compiled from various sources.

| Identifier | Value | Reference |

| CAS Number | 334618-23-4 | [1] |

| Molecular Formula | C₅H₁₂N₂ · 2HCl | [1] |

| Molecular Weight | 173.08 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 190-195 °C | [1][5] |

| Solubility | Freely soluble in water (>500 mg/mL) | [4] |

| pH (10% solution) | 4.5-6.0 | [4] |

| Optical Activity [α]/D | -2.0±0.5°, c = 1 in H₂O | [1] |

| Storage | Store at room temperature or 2-8°C in an airtight container; Hygroscopic | [3][4][5] |

| Quality Specification | Value | Reference |

| Purity (HPLC) | ≥99.0% | [4] |

| Assay (GC) | ≥98.0% | [1] |

| Enantiomeric Purity | >99% enantiomeric excess | [4] |

| Water Content (Karl Fischer) | ≤0.5% | [4] |

| Heavy Metals | ≤10 ppm | [4] |

| Microbial Limits | TAMC: ≤100 CFU/g, TYMC: ≤10 CFU/g | [4] |

Role in Pharmaceutical Synthesis

(R)-(-)-3-Aminopiperidine dihydrochloride is a key chiral intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type II diabetes[6][7]. The stereochemistry of the aminopiperidine moiety is crucial for the efficacy of the final drug product.

Experimental Protocols: Synthesis of (R)-(-)-3-Aminopiperidine Dihydrochloride

Several synthetic routes for the preparation of (R)-(-)-3-Aminopiperidine dihydrochloride have been reported. A common method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.

Synthesis via Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This method is detailed in patent literature and involves the reduction of the corresponding lactam[8][9][10].

Step 1: Synthesis of (R)-3-aminopiperidin-2-one hydrochloride

-

Add approximately 2.6 equivalents of sodium methoxide in methanol to a solution of 1 equivalent of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol at a temperature between -10 °C and -5 °C. This cyclization reaction forms (R)-3-aminopiperidin-2-one.

-

To the resulting (R)-3-aminopiperidin-2-one in methanol, add between 1.0 and 1.5 equivalents of acetyl chloride in a solvent mixture of methyl tert-butyl ether and methanol at a temperature between 5 °C and 15 °C to form the hydrochloride salt.

Step 2: Reduction to (R)-3-aminopiperidine

-

Prepare a mixture of 1.0 to 2.5 equivalents of lithium aluminum hydride (LAH) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF to the LAH mixture at a temperature between 10 °C and 45 °C.

-

Heat the reaction mixture to a temperature between 45 °C and 70 °C for a sufficient time to complete the reduction to (R)-3-aminopiperidine.

Step 3: Formation of the Dihydrochloride Salt

-

Admix the (R)-3-aminopiperidine product from the previous step with concentrated hydrochloric acid under controlled conditions.

-

The (R)-3-aminopiperidine dihydrochloride product precipitates and can be isolated by filtration.

The following diagram illustrates the workflow for this synthesis protocol.

Alternative Synthetic Routes

Other reported synthetic strategies include:

-

Starting from D-glutamic acid: A five-step reaction sequence involving hydroxyl esterification and amido Boc protection, ester reduction, hydroxyl activation, cyclization, and amino Boc removal[11].

-

Resolution of racemic mixtures: Chiral resolution of racemic 3-aminopiperidine or its derivatives is another approach to obtain the desired (R)-enantiomer.

Safety and Handling

(R)-(-)-3-Aminopiperidine dihydrochloride is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. It is also a respiratory system irritant. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound[1]. It is hygroscopic and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

References

- 1. (R)-(−)-3-Aminopiperidine dihydrochloride ≥98.0% (GC) | 334618-23-4 [sigmaaldrich.com]

- 2. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. (R)-3-Aminopiperidine dihydrochloride|lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

Physical properties of (R)-3-piperidinamine dihydrochloride

An In-depth Technical Guide on the Physical Properties of (R)-3-Piperidinamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-piperidinamine dihydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who may use this compound as a chiral building block in the synthesis of active pharmaceutical ingredients.

Core Physical and Chemical Properties

(R)-3-piperidinamine dihydrochloride is a chiral piperidine derivative widely utilized as a key intermediate in the synthesis of various pharmaceutical compounds, notably as a component for Dipeptidyl Peptidase-IV (DPP-4) inhibitors used in the treatment of type II diabetes.[1][2][3] Its stereochemistry and purity are crucial for the efficacy and safety of the final drug product.

Table 1: Summary of Quantitative Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ (or C₅H₁₂N₂ · 2HCl) | [4][5][6][7][8][9][10] |

| Molecular Weight | 173.08 g/mol | [4][5][6][8][9][10][11] |

| Appearance | White to light yellow or tan powder/crystal | [1][3] |

| Melting Point | 190-195 °C | [1][2][3][4] |

| 205-209 °C | [5] | |

| 206.0 to 210.0 °C | ||

| Solubility | Soluble in water, slightly soluble in methanol. | [1][2][3] |

| Optical Activity | [α]/D: -2.0 ± 0.5° (c = 1 in H₂O) | [2][3][4] |

| [α]20/D: -1.0 to -3.0° (c = 1, H₂O) | ||

| Purity (Assay) | ≥98.0% (by GC) | [4] |

| >97.0% | ||

| Hygroscopicity | Sensitive to moisture (Hygroscopic) | [1][2][3] |

| Storage Conditions | Room temperature, under an inert atmosphere. | [1][2][3][5][6] |

Experimental Protocols

Detailed experimental procedures for the characterization of (R)-3-piperidinamine dihydrochloride are not publicly available. However, the following sections describe generalized, standard methodologies for determining the key physical properties listed above.

1. Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP70) or a traditional Thiele tube with a calibrated thermometer.

-

Methodology:

-

A small, dry sample of (R)-3-piperidinamine dihydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a programmed rate, typically a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp (1-2 °C/min) to allow for accurate determination.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure compound, this range is typically narrow.

-

2. Measurement of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric identity of the compound.

-

Apparatus: A polarimeter.

-

Methodology:

-

A solution of (R)-3-piperidinamine dihydrochloride is prepared by accurately weighing a specific mass of the compound and dissolving it in a known volume of a specified solvent (e.g., water), to a precise concentration (c), typically expressed in g/100 mL.[4]

-

The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

3. Assessment of Solubility

Solubility is determined to understand the compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.

-

Apparatus: Vials, magnetic stirrer, analytical balance.

-

Methodology (Qualitative):

-

A small, known amount of (R)-3-piperidinamine dihydrochloride (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL of water or methanol).

-

The mixture is stirred or agitated at a controlled temperature.

-

Visual observation is used to classify the solubility as "soluble" (dissolves completely), "slightly soluble" (partially dissolves), or "insoluble". The search results indicate it is soluble in water and slightly soluble in methanol.[1]

-

Visualizations: Workflows and Logical Relationships

Diagram 1: General Experimental Workflow for Compound Characterization

References

- 1. (R)-3-Aminopiperidine dihydrochloride|lookchem [lookchem.com]

- 2. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 3. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [amp.chemicalbook.com]

- 4. (R)-(-)-3-氨基哌啶 二盐酸盐 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 5. (R)-3-Aminopiperidine dihydrochloride | CAS#:334618-23-4 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (R)-3-Aminopiperidine Dihydrochloride | LGC Standards [lgcstandards.com]

- 9. (R)-(−)-3-Aminopiperidine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. (R)-3-Aminopiperidine dihydrochloride - Opulent Pharma [opulentpharma.com]

- 11. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of (R)-Piperidin-3-amine Hydrochloride in Methanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidin-3-amine dihydrochloride is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it serves as a critical building block for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the treatment of type II diabetes.[2][3][4] Understanding the solubility of this intermediate in common organic solvents, such as methanol, is fundamental for process development, purification, and formulation activities. This technical guide provides a consolidated overview of the available solubility data for (R)-Piperidin-3-amine hydrochloride in methanol, outlines a general experimental protocol for its quantitative determination, and presents a visual workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Piperidin-3-amine dihydrochloride is provided below.

| Property | Value | Reference |

| Synonyms | (R)-(-)-3-Aminopiperidine dihydrochloride, (3R)-piperidin-3-amine dihydrochloride | [2][5] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][5] |

| Molecular Weight | 173.08 g/mol | [5] |

| Appearance | White to off-white or tan powder | [1][3] |

| Melting Point | 190-195 °C | [2][3] |

| Sensitivity | Hygroscopic | [2][3] |

Solubility Data

Publicly available, precise quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in methanol is limited. However, qualitative descriptions from various chemical data sources consistently characterize its solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Methanol | Partially Soluble, Slightly Soluble, Sparingly Soluble | [1][2][3][6] |

| Water | Soluble, Slightly Soluble | [1][2][3] |

| Dichloromethane | Partially Soluble | [1] |

| Isopropyl Alcohol | Partially Soluble | [1] |

The terms "partially soluble" and "slightly soluble" indicate that the compound does not dissolve freely in methanol, a critical consideration for process chemists selecting solvent systems for reaction or crystallization.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is required. The following details a common and reliable method for determining the equilibrium solubility of a compound like this compound in methanol.

Objective: To determine the equilibrium solubility of this compound in methanol at a specified temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (analytical grade)

-

Methanol (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in methanol in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations).

-

-

HPLC Method Development:

-

Develop a stable and reproducible HPLC method to accurately quantify the concentration of this compound. This includes selecting an appropriate mobile phase, flow rate, column, and detection wavelength.

-

-

Calibration Curve Generation:

-

Inject the prepared standard solutions into the HPLC system.

-

Plot the peak area (or height) versus the known concentration for each standard.

-

Perform a linear regression analysis to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of methanol in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in an isothermal shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (pre-equilibrated at the test temperature) into a clean vial to remove any undissolved solids.

-

Accurately dilute the filtered sample with methanol to a concentration that falls within the range of the established calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental Workflow

The logical flow for the quantitative determination of solubility is outlined in the diagram below.

Caption: Workflow for quantitative solubility determination.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. (R)-3-Aminopiperidine dihydrochloride|lookchem [lookchem.com]

- 3. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 4. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [amp.chemicalbook.com]

- 5. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of (R)-3-aminopiperidine from D-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of enantiomerically pure (R)-3-aminopiperidine from the readily available chiral starting material, D-glutamic acid. (R)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes.

This document details a five-step synthesis pathway, including hydroxyl esterification and amino group protection, ester reduction, hydroxyl activation, intramolecular cyclization, and final deprotection. The protocols provided are based on established literature procedures, offering a practical guide for laboratory-scale synthesis.[1][2]

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical flow of the transformation from D-glutamic acid to the final product, (R)-3-aminopiperidine dihydrochloride.

Caption: Synthetic pathway from D-glutamic acid to (R)-3-aminopiperidine.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each step of the synthesis.

Step 1: Esterification of D-Glutamic Acid

This step involves the conversion of both carboxylic acid groups of D-glutamic acid to their corresponding methyl esters.

Experimental Protocol:

To a stirred suspension of D-glutamic acid (20 g, 136 mmol) in methanol (120 mL) at 0 °C, thionyl chloride (32 g, 269 mmol) is added dropwise, maintaining the temperature below 30 °C. After the addition is complete, the reaction mixture is warmed to 30 ± 5 °C and stirred for 6 ± 0.5 hours. The reaction progress is monitored by HPLC until the conversion of the starting material exceeds 95%. The solvent is then removed under reduced pressure to yield (R)-dimethyl 2-aminopentanedioate hydrochloride as a crude product, which is used in the next step without further purification.[1]

Quantitative Data for Step 1:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |

| D-Glutamic Acid | 147.13 | 20 g | 1.0 |

| Methanol | 32.04 | 120 mL | - |

| Thionyl Chloride | 118.97 | 32 g | 1.98 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield | Purity |

| (R)-dimethyl 2-aminopentanedioate | 175.19 | 23.8 g | Quantitative | >95% (crude) |

Step 2: N-Boc Protection

The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

Experimental Protocol:

The crude (R)-dimethyl 2-aminopentanedioate hydrochloride from the previous step is dissolved in a mixture of water (50 mL) and dioxane (50 mL). The solution is cooled in an ice bath, and triethylamine (27.3 g, 270 mmol) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O) (32.2 g, 148 mmol). The ice bath is then removed, and the mixture is heated to 30 ± 5 °C and stirred for 5-6 hours. The reaction is monitored by LC-MS. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated to yield (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate as an oily product.[1]

Quantitative Data for Step 2:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |

| (R)-dimethyl 2-aminopentanedioate | 175.19 | ~23.8 g (crude) | 1.0 |

| Triethylamine | 101.19 | 27.3 g | 1.98 |

| Di-tert-butyl dicarbonate | 218.25 | 32.2 g | 1.09 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield | Purity |

| (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 275.31 | 37.4 g | ~99% | 95% |

Step 3: Reduction of the Diester

Both methyl ester groups are reduced to primary alcohols using sodium borohydride.

Experimental Protocol:

To a solution of (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (30 g, 109 mmol) in ethanol (160-180 mL), sodium borohydride (10-15 g, 264-396 mmol) is added portion-wise in an ice-water bath. The reaction is stirred, and upon the appearance of a precipitate, the cooling bath is removed. The reaction is allowed to proceed at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of 10% aqueous citric acid until the pH is between 5 and 6. The solvent is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate.[1][2]

Quantitative Data for Step 3:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |

| (R)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 275.31 | 30 g | 1.0 |

| Sodium Borohydride | 37.83 | 10-15 g | 2.4-3.6 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield |

| (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate | 219.28 | 23.9 g | 76% |

Step 4: Hydroxyl Activation (Tosylation)

The primary and secondary hydroxyl groups are activated by conversion to tosylates to facilitate the subsequent intramolecular cyclization.

Experimental Protocol:

To a stirred solution of (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate (1.5 g, 6.85 mmol) in dichloromethane (15 mL) at 0 °C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and a catalytic amount of DMAP (0.42 g, 3.43 mmol) are added. The reaction mixture is warmed to room temperature and stirred for 1 hour. Upon completion (monitored by TLC), the reaction is quenched with 20% aqueous sodium bicarbonate (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ditosylate, which is used in the next step without further purification.[2]

Quantitative Data for Step 4:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |

| (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate | 219.28 | 1.5 g | 1.0 |

| Triethylamine | 101.19 | 4.8 mL | 5.0 |

| p-Toluenesulfonyl chloride | 190.65 | 3.9 g | 3.0 |

| DMAP | 122.17 | 0.42 g | 0.5 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield |

| Ditosylate Intermediate | 527.67 | 3.6 g | Quantitative (crude) |

Step 5: Cyclization and Deprotection

The ditosylate undergoes intramolecular cyclization with an amine, followed by the removal of the Boc protecting group to yield the final product. An alternative and historically significant approach involves displacement with benzylamine followed by hydrogenolysis.[3]

Experimental Protocol (Illustrative Cyclization and Deprotection):

The crude ditosylate from the previous step is dissolved in a suitable solvent such as acetonitrile. An amine, for example, benzylamine, is added, and the mixture is heated to effect cyclization. After the cyclization is complete, the N-benzyl and N-Boc protecting groups are removed. The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). The Boc group is removed under acidic conditions. For a direct final deprotection to the dihydrochloride salt, the protected aminopiperidine is dissolved in a suitable solvent like ethanol, and a solution of HCl in ethanol or ethereal HCl is added. The resulting precipitate of (R)-3-aminopiperidine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[1][3]

Quantitative Data for Step 5:

| Reactant/Reagent | Description |

| Ditosylate Intermediate | Starting material for cyclization |

| Amine (e.g., Benzylamine) | For intramolecular cyclization |

| Acid (e.g., HCl) | For Boc deprotection and salt formation |

| Product | Molecular Weight ( g/mol ) | Overall Yield from D-Glutamic Acid |

| (R)-3-aminopiperidine dihydrochloride | 173.08 | 44-55% (reported for analogous L-glutamic acid synthesis)[2] |

Experimental Workflow Diagram

The following diagram provides a visual representation of the key experimental stages.

Caption: Experimental workflow for the synthesis of (R)-3-aminopiperidine.

References

An In-depth Technical Guide to the Synthesis of (R)-Piperidin-3-amine Hydrochloride from Niacinamide

This technical guide provides a comprehensive overview of the synthetic pathway for producing (R)-Piperidin-3-amine hydrochloride, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, niacinamide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

(R)-3-aminopiperidine and its salts are crucial building blocks in the synthesis of various biologically active compounds, most notably as intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2][3] The synthesis of enantiomerically pure (R)-3-aminopiperidine is of significant interest, and various synthetic strategies have been developed. One such route, which leverages niacinamide (Vitamin B3) as a cost-effective starting material, involves a multi-step process encompassing reduction, protection, rearrangement, resolution, and deprotection.[1][3]

This guide will delineate a plausible synthetic route from niacinamide to this compound, drawing upon established chemical transformations and analogous procedures reported in the scientific and patent literature.

Overall Synthetic Pathway

The transformation of niacinamide into this compound is a multi-step process. A logical synthetic sequence, based on patent literature, is outlined below.[1][3]

References

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

Enantiomerically pure 3-aminopiperidine synthesis

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure 3-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 3-aminopiperidine and its derivatives are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous bioactive compounds.[1][2] Notably, the (R)-enantiomer is a vital component for the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type II diabetes.[1][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure 3-aminopiperidine, with a focus on biocatalysis, chiral resolution, and synthesis from the chiral pool. Detailed experimental protocols, comparative data, and process diagrams are presented to assist researchers in selecting and implementing the most suitable method for their needs.

Core Synthetic Strategies

The synthesis of enantiomerically pure 3-aminopiperidine can be broadly categorized into three main approaches:

-

Biocatalytic Asymmetric Synthesis: This modern approach utilizes enzymes, particularly transaminases, to catalyze the stereoselective amination of a prochiral ketone precursor. It is often favored for its high efficiency, mild reaction conditions, and environmental friendliness.[1][4][5]

-

Chiral Resolution of Racemates: A classical and widely used method that involves the separation of a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral resolving agent. This technique relies on the differential solubility of the diastereomeric salts to effect separation.[3][6][7]

-

Synthesis from the Chiral Pool: This strategy leverages naturally occurring enantiopure starting materials, such as amino acids (e.g., D-ornithine, L-lysine), to construct the chiral piperidine ring, thereby transferring the initial stereochemistry to the final product.[3][8][9]

Other notable methods include asymmetric hydrogenation of 3-aminopyridine derivatives and rearrangements like the Curtius or Hofmann reactions.[2][3][9]

Biocatalytic Asymmetric Synthesis using ω-Transaminases

The enzymatic asymmetric amination of N-protected 3-piperidone derivatives using ω-transaminases (ω-TAs) has emerged as a highly effective one-step method to produce enantiopure 3-aminopiperidine.[1] This approach offers high yields and excellent enantiomeric excess (ee).[1]

General Workflow

Caption: Workflow for biocatalytic synthesis.

Quantitative Data

| Enzyme Source/Type | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Immobilized ω-Transaminases | 1-Boc-3-piperidone | Isopropylamine | >99 | >99 ((R)-enantiomer) | [1] |

| Transaminase from Mycobacterium vanbaalenii | 3-oxo-piperidine-1-benzyl formate | 2-aminopropane | N/A | >99 ((R)-enantiomer) | [4] |

Detailed Experimental Protocol: Synthesis of (R)-3-amino-1-Boc-piperidine[1]

-

Reaction Setup: In a suitable vessel, dissolve 1-Boc-3-piperidone (substrate) in a buffer solution (e.g., phosphate buffer).

-

Addition of Reagents: Add isopropylamine (amine donor) and pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Enzyme Addition: Introduce the immobilized ω-transaminase to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and pH for a specified time until completion, monitored by chromatography (e.g., GC or HPLC).

-

Work-up and Purification: After the reaction, filter off the immobilized enzyme for potential reuse. Extract the product from the aqueous phase using an organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified if necessary.

-

Deprotection: To obtain the final 3-aminopiperidine, the N-Boc protected product is dissolved in a solvent like ethanol, and a solution of acetyl chloride in ethanol or gaseous HCl is added at 0 °C. The mixture is stirred at room temperature, leading to the precipitation of the dihydrochloride salt.[1]

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting racemic 3-aminopiperidine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, one diastereomer can be selectively crystallized.

General Workflow

Caption: Workflow for chiral resolution.

Quantitative Data

| Chiral Resolving Agent | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-4-(2-chlorophenyl)-...-dioxaphosphorinane 2-oxide ((R)-CPA) | (R)-3-aminopiperidine | 99.5 | 99.6 | [6][7] |

| Dibenzoyl-L-tartaric acid | N/A | Modest resolution | N/A | [3] |

| N-(para-toluenesulfonyl)-L-phenylalanine | (R)-3-aminopiperidine | Poor yield or insufficient ee | N/A | [3] |

Detailed Experimental Protocol: Resolution using (R)-CPA[7]

-

Salt Formation: Racemic 3-aminopiperidine is reacted with the resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), in a suitable solvent such as 90% tert-butyl alcohol.

-

Crystallization: The mixture is heated to achieve dissolution and then slowly cooled (e.g., to 0°C) to allow for the selective crystallization of one of the diastereomeric salts, which has lower solubility.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically pure free amine.

-

Extraction: The free amine is then extracted into an organic solvent, dried, and concentrated to yield the final product.

Synthesis from the Chiral Pool

This approach utilizes readily available, enantiopure natural products as starting materials. For instance, D-ornithine or D-glutamic acid can be used to synthesize (R)-3-aminopiperidine.[3][9]

General Workflow (Example from Ornithine)

References

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. patents.justia.com [patents.justia.com]

- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. data.epo.org [data.epo.org]

The Emergence of a Key Chiral Building Block: A Technical Guide to (R)-Piperidin-3-amine hydrochloride

(R)-Piperidin-3-amine hydrochloride has emerged as a critical chiral intermediate in the synthesis of several modern pharmaceuticals, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. This technical guide provides an in-depth overview of its discovery, synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of chiral synthesis methodologies and the quest for more effective treatments for type 2 diabetes. Early synthetic routes to 3-aminopiperidine derivatives often resulted in racemic mixtures, which necessitated challenging and often inefficient resolution steps to isolate the desired (R)-enantiomer. These classical resolution methods, while foundational, were characterized by lower yields and higher costs, posing significant hurdles for industrial-scale production.

A significant advancement in the production of this compound came with the development of asymmetric synthesis strategies. These methods utilize chiral starting materials to stereoselectively synthesize the desired (R)-enantiomer, thereby circumventing the need for resolution of a racemic mixture. Prominent among these chiral precursors are D-glutamic acid and D-mandelic acid.[1] The evolution of these synthetic pathways has been driven by the increasing demand for enantiomerically pure building blocks for the synthesis of complex drug molecules like Linagliptin and Alogliptin, both potent DPP-IV inhibitors.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂ · 2HCl | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| Melting Point | 190-195 °C | [4] |

| Solubility | Soluble in water, slightly soluble in methanol. | [4] |

| Appearance | White to tan powder. | [4] |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H₂O | [4] |

Spectroscopic data is crucial for the characterization of this compound. While specific spectra are not reproduced here, ¹H NMR, ¹³C NMR, and FTIR data are available in the scientific literature and chemical databases for confirmation of its structure and purity.[5][6][7]

Experimental Protocols

The synthesis of this compound has been approached through various chiral routes. Below are detailed methodologies for two prominent methods.

Synthesis from D-Glutamic Acid

This synthetic route leverages the inherent chirality of D-glutamic acid to establish the stereocenter of the final product. The overall workflow can be visualized as a multi-step process involving protection, reduction, cyclization, and deprotection.

Step 1: Hydroxyl Esterification and Amido Boc Protection D-glutamic acid is first converted to its corresponding dimethyl ester. This is typically achieved by reacting D-glutamic acid with methanol in the presence of an acid catalyst like thionyl chloride. The resulting amino ester is then protected with a di-tert-butyl dicarbonate (Boc) group to yield a fully protected intermediate.

Step 2: Ester Reduction The diester is selectively reduced to the corresponding diol. This reduction is commonly carried out using a mild reducing agent such as sodium borohydride in a suitable solvent.

Step 3: Hydroxyl Activation The primary hydroxyl group of the diol is selectively activated to facilitate the subsequent cyclization. This is often achieved by converting it into a good leaving group, for example, by mesylation or tosylation.

Step 4: Intramolecular Cyclization The activated intermediate undergoes intramolecular nucleophilic substitution, where the amino group displaces the leaving group to form the piperidine ring.

Step 5: Boc Deprotection and Hydrochloride Salt Formation The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent, which also facilitates the formation of the final dihydrochloride salt. The product is then isolated by filtration and dried.[1]

Synthesis from D-Mandelic Acid

This method utilizes D-mandelic acid as a chiral resolving agent to separate the desired (R)-enantiomer from a racemic mixture of 3-aminopiperidine.

Step 1: Resolution of Racemic 3-Piperidine Amide Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent.[8] This results in the formation of diastereomeric salts, with the D-mandelic acid salt of (R)-3-piperidine amide selectively precipitating out of the solution.[8] The solid is collected by filtration.[8]

Step 2: Liberation of the Free Amine and N-Protection The resolved diastereomeric salt is treated with a base to liberate the free (R)-3-piperidine amide. The pH is adjusted to 10-11, and the amine is then protected, for example, by reaction with pivaloyl chloride to form (R)-N-pivaloyl-3-piperidine amide.[9]

Step 3: Hofmann Rearrangement The protected amide undergoes a Hofmann rearrangement in the presence of a reagent like sodium hypochlorite to yield (R)-N-pivaloyl-3-aminopiperidine.[9]

Step 4: Hydrolysis and Hydrochloride Salt Formation The pivaloyl group is removed by hydrolysis under acidic conditions using hydrochloric acid in an alcohol solvent.[9] This step also leads to the formation of the (R)-3-aminopiperidine dihydrochloride salt, which can be isolated by crystallization.[9]

Role in DPP-IV Inhibition Signaling Pathway

This compound is a crucial building block for DPP-IV inhibitors. These drugs play a vital role in the management of type 2 diabetes by modulating the incretin signaling pathway.

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[10] They enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby helping to maintain glucose homeostasis.[10] However, the action of GLP-1 and GIP is short-lived as they are rapidly inactivated by the enzyme DPP-IV.[10]

DPP-IV inhibitors, synthesized using this compound, block the action of the DPP-IV enzyme. This prevents the degradation of incretin hormones, leading to increased levels of active GLP-1 and GIP.[11][12] The prolonged activity of these incretins results in enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately leading to improved glycemic control.[2][11]

Conclusion

This compound has transitioned from a synthetically challenging molecule to a readily accessible and highly valuable chiral building block. Its history reflects the advancements in asymmetric synthesis, and its application in the development of DPP-IV inhibitors has had a significant impact on the treatment of type 2 diabetes. The detailed understanding of its synthesis and physicochemical properties, as outlined in this guide, is essential for researchers and professionals working in the field of drug discovery and development.

References

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 3. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 5. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]

- 10. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

A Technical Guide to the Spectroscopic Data of (R)-3-aminopiperidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of pharmaceuticals like Alogliptin, a DPP-4 inhibitor for type II diabetes.[1] The document outlines expected spectroscopic characteristics, presents available data in a structured format, and details the experimental protocols necessary for acquiring such data.

Chemical and Physical Properties

(R)-3-aminopiperidine dihydrochloride is a white to off-white, hygroscopic solid.[1] A summary of its key identifiers and properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 334618-23-4 | [2][3][4] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][4] |

| Molecular Weight | 173.08 g/mol | [2][3][4] |

| Exact Mass | 172.0534 Da | [2][5] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 190-195 °C | [1] |

| Solubility | Slightly soluble in Methanol and Water | [1] |

Spectroscopic Data Summary

The following sections summarize the expected and reported spectroscopic data for (R)-3-aminopiperidine dihydrochloride. As a dihydrochloride salt, both the primary amine at the 3-position and the secondary amine within the piperidine ring are expected to be protonated. This significantly influences the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of (R)-3-aminopiperidine dihydrochloride.[6]

Table 2: Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -NH₃⁺, -N⁺H₂- | Broad, variable | s (broad) | 5H | Protons on nitrogen atoms. Signal may exchange with D₂O. |

| H3 (CH-NH₃⁺) | ~3.5 - 3.8 | m | 1H | Deshielded due to adjacent protonated amine. |

| H2eq, H6eq | ~3.3 - 3.6 | m | 2H | Equatorial protons adjacent to the ring nitrogen. |

| H2ax, H6ax | ~2.9 - 3.2 | m | 2H | Axial protons adjacent to the ring nitrogen. |

| H4eq, H5eq | ~1.9 - 2.2 | m | 2H | Equatorial protons. |

| H4ax, H5ax | ~1.6 - 1.9 | m | 2H | Axial protons. |

Note: A sample ¹H NMR spectrum is available from ChemicalBook, which can be used for visual comparison.[7] The protonation of the nitrogen atoms causes a downfield shift for adjacent protons.[8]

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

| Assignment | Expected Chemical Shift (ppm) | Notes |

| C3 | 45 - 55 | Carbon bearing the -NH₃⁺ group. |

| C2, C6 | 40 - 50 | Carbons adjacent to the ring N⁺H₂ group. |

| C4 | 25 - 35 | |

| C5 | 20 - 30 |

Note: The molecule has five carbon atoms in unique chemical environments, and thus five distinct signals are expected in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the protonated amine groups and the alkyl backbone.

Table 4: Expected Characteristic FT-IR Absorptions

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N⁺-H | 2800 - 3200 (broad) | Stretching (from -NH₃⁺ and -N⁺H₂-) |

| N⁺-H | 1500 - 1600 | Bending |

| C-H | 2850 - 3000 | Stretching (Alkyl) |

| C-H | 1400 - 1470 | Bending (Scissoring) |

Note: The broad N⁺-H stretching bands are characteristic of amine salts and often overlap with C-H stretching frequencies.[9]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[10][11] The analysis would typically be performed on the free base or observe the cation of the salt.

Table 5: Expected Mass Spectrometry Data (ESI-MS)

| Ion | Calculated m/z | Notes |

| [M+H]⁺ (of free base) | 101.11 | Corresponds to C₅H₁₃N₂⁺ |

| [M]⁺ (cation of salt) | 101.11 | The organic cation, observed directly. |

Note: The molecular ion of the intact dihydrochloride salt is not typically observed. The data reflects the monoisotopic mass of the organic structure.[2][5]

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the spectroscopic data discussed above.

Caption: General workflow for the spectroscopic analysis of a small molecule solid.

Protocol for NMR Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra of a solid, soluble sample.[8]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of (R)-3-aminopiperidine dihydrochloride for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12][13]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) to the vial.[12]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[13][14]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-